2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt
Overview
Description
The compound “2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt” is a complex organic molecule. It has a molecular formula of C26H45NO6S . This compound is also known as Ethanesulfonic acid, 2-(((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)amino)- .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including hydroxyl, carboxyl, and amino groups . The structure includes a steroid nucleus (cholan), indicating its relation to bile acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 499.7036 and a density of 1.216g/cm3 . The compound also has a refractive index of 1.552 .Scientific Research Applications
Bile Acid Metabolism
3α, 7α, 12α-Trihydroxy-5β-cholestanate-CoA ligase: is involved in bile acid metabolism. It catalyzes the first step in the conjugation of bile acids with amino acids, converting bile acids into their acyl-CoA thioesters. The second step, carried out by another enzyme (EC 2.3.1.65), converts the acyl-CoA thioester into the corresponding N-acyl amidate by conjugation with glycine or taurine .
Nuclear Receptor Ligand
This compound serves as a ligand for two significant nuclear receptors : This compound serves as a ligand for two significant nuclear receptors: FXR (Farnesoid X receptor) and LXR (Liver X receptor) . These receptors are transcription factors responsible for regulating the expression of specific genes associated with vital metabolic processes . FXR activation affects bile acid synthesis, transport, and homeostasis, while LXR activation influences cholesterol and lipid metabolism.
Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisomal acyl-coenzyme A oxidase 2 (ACOX2) . This enzyme plays a crucial role in the metabolism of bile acids, which are essential for the digestion and absorption of dietary fats .
Mode of Action
The compound interacts with its target, ACOX2, by serving as a substrate for the enzyme . The enzyme ACOX2 oxidizes the CoA esters of the bile acid intermediates di- and tri-hydroxycholestanoic acids . This interaction results in the disruption of cell membranes in adipocytes, leading to the destruction of fat cells .
Biochemical Pathways
The compound is involved in the synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol . This pathway is crucial for the metabolism of cholesterol and the emulsification of dietary fats. The compound’s action on ACOX2 affects this pathway, leading to changes in the concentration and composition of bile acids and salts .
Pharmacokinetics
As a bile acid, it is likely to be well-absorbed in the intestine and distributed throughout the body, particularly in the liver where bile acids are synthesized and metabolized . Its bioavailability would be influenced by factors such as diet and the presence of other bile acids.
Result of Action
The result of the compound’s action is the disruption of adipocyte cell membranes and the destruction of fat cells . This can lead to a reduction in submental fat, improving aesthetic appearance and reducing facial fullness or convexity .
properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-YPYHFUETSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C([C@@H]1O)([2H])[2H])C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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